![molecular formula C20H18O3 B5152878 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5152878.png)
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as CP55940, is a synthetic compound that was first synthesized in the mid-1980s. It is a potent cannabinoid receptor agonist, meaning that it binds to and activates the cannabinoid receptors in the brain and throughout the body. CP55940 has been the subject of extensive scientific research due to its potential therapeutic applications.
Wirkmechanismus
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its effects by binding to the CB1 and CB2 receptors in the brain and throughout the body. This binding activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to have a high affinity for the CB1 receptor, which is primarily located in the brain and is involved in the regulation of mood, appetite, and pain perception.
Biochemical and Physiological Effects:
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic properties, meaning that it can reduce pain perception. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis and multiple sclerosis. 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages for use in laboratory experiments. It is a potent cannabinoid receptor agonist, meaning that it can be used to activate the endocannabinoid system and study its effects. It is also highly selective for the CB1 and CB2 receptors, which makes it useful for studying the specific effects of these receptors. However, 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not widely available for research purposes and its synthesis is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One area of research could focus on the development of new synthetic cannabinoids that are more selective for the CB1 or CB2 receptors. Another area of research could focus on the development of new therapeutic applications for 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, such as in the treatment of neurodegenerative diseases or chronic pain. Additionally, research could be conducted on the potential long-term effects of 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one use, particularly in the context of medical use.
Synthesemethoden
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized by a multi-step process that involves the reaction of several different chemical compounds. The synthesis method typically involves the use of hazardous chemicals and requires specialized equipment and expertise. Due to the complexity of the synthesis process, 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not widely available for research purposes.
Wissenschaftliche Forschungsanwendungen
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been used extensively in scientific research to study the endocannabinoid system, which is a complex signaling network that regulates a wide range of physiological processes. 7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been shown to bind to both the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), which are the two main cannabinoid receptors in the body.
Eigenschaften
IUPAC Name |
7-(1-phenylethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-13(14-6-3-2-4-7-14)22-15-10-11-17-16-8-5-9-18(16)20(21)23-19(17)12-15/h2-4,6-7,10-13H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRRFMOUSARSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5152795.png)
![[1-[2-(methylthio)benzoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5152805.png)

![1-(2-methylphenyl)-4-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)piperazine](/img/structure/B5152813.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5152822.png)
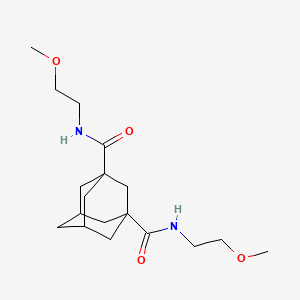
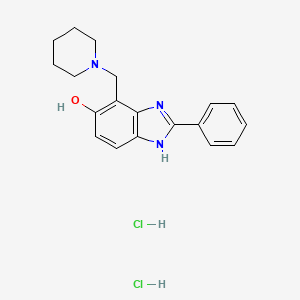
![1-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxoacetone](/img/structure/B5152834.png)
![[1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5152835.png)
![(5-{4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5152844.png)
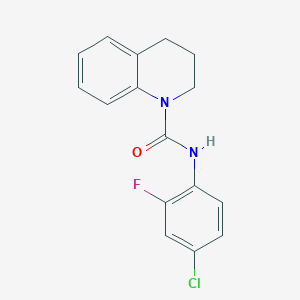
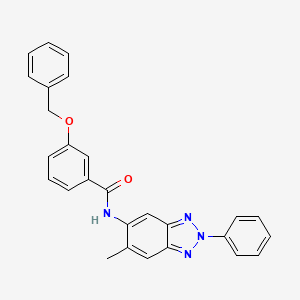
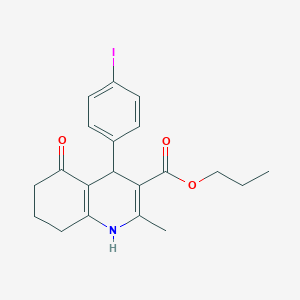
![7-fluoro-2-methyl-3-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5152885.png)